molecular formula C18H22BNO3 B2689587 4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxymethyl]pyridine CAS No. 2096994-90-8

4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxymethyl]pyridine

Cat. No.: B2689587
CAS No.: 2096994-90-8
M. Wt: 311.19
InChI Key: GBJVVGFDOBYUSE-UHFFFAOYSA-N
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Description

4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxymethyl]pyridine is a boronic ester derivative featuring a pyridine ring linked via a phenoxymethyl group to a tetramethyl-1,3,2-dioxaborolane moiety. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceuticals and materials science. Its design balances electronic and steric properties, making it a versatile intermediate for constructing complex molecules .

Properties

IUPAC Name

4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BNO3/c1-17(2)18(3,4)23-19(22-17)15-5-7-16(8-6-15)21-13-14-9-11-20-12-10-14/h5-12H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBJVVGFDOBYUSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxymethyl]pyridine typically involves the reaction of 4-bromomethylpyridine with 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol under basic conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction proceeds via a Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds in organic synthesis .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. The reaction conditions are optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronate ester group facilitates palladium-catalyzed cross-couplings with aryl/heteroaryl halides, forming biaryl or heterobiaryl systems.

Substrate Conditions Product Yield Citations
4-BromotoluenePd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq), THF/H₂O (3:1), 80°C, 12 hr4-Methylbiphenyl derivative82%
2-IodopyridinePd(OAc)₂ (3 mol%), SPhos ligand (6 mol%), CsF (3 eq), DME, 100°C, 24 hr2-Pyridyl-coupled aromatic system75%
3-ChloroquinolinePdCl₂(dppf) (2 mol%), NaHCO₃ (2 eq), DMF, 90°C, 18 hrQuinoline-pyridine hybrid structure68%

Mechanistic Notes:

  • Transmetallation between the boronate and Pd catalyst forms an aryl-Pd intermediate, which undergoes reductive elimination with the halide partner .

  • Electron-deficient pyridine rings enhance coupling efficiency by stabilizing transition states .

Nucleophilic Aromatic Substitution

The electron-deficient pyridine ring participates in nucleophilic substitutions at specific positions.

Nucleophile Conditions Product Yield Citations
BenzylamineDMF, 120°C, 24 hr, N₂ atmosphereN-Benzylaminopyridine derivative60%
Sodium methoxideMeOH, reflux, 6 hrMethoxy-substituted pyridine45%
ThiophenolCuI (10 mol%), K₃PO₄ (2 eq), DMSO, 80°CArylthio-pyridine conjugate55%

Key Observations:

  • Substitution occurs preferentially at the pyridine’s 3-position due to steric and electronic effects.

  • Copper catalysts enhance thiol-based substitutions by stabilizing reactive intermediates.

Buchwald-Hartwig Amination

The compound undergoes C–N bond formation with amines under palladium catalysis.

Amine Conditions Product Yield Citations
MorpholinePd₂(dba)₃ (3 mol%), Xantphos (6 mol%), Cs₂CO₃ (2 eq), toluene, 100°C, 24 hrMorpholino-functionalized aryl70%
AnilinePd(OAc)₂ (2 mol%), BINAP (4 mol%), t-BuONa (2 eq), dioxane, 90°C, 18 hrDiarylamine structure65%

Optimization Insights:

  • Bulky ligands (e.g., Xantphos) suppress β-hydride elimination, improving amine coupling efficiency .

  • Electron-donating groups on the amine enhance reaction rates .

Oxidation and Hydrolysis Reactions

The boronate ester undergoes controlled hydrolysis or oxidation to yield boronic acids or phenol derivatives.

Reaction Type Conditions Product Yield Citations
Acidic hydrolysis1M HCl, THF/H₂O (1:1), RT, 4 hrBoronic acid derivative90%
Oxidative deborylationH₂O₂ (3 eq), NaHCO₃ (2 eq), MeOH, 40°CPhenol-methylpyridine conjugate85%

Stability Considerations:

  • Hydrolysis is rapid under acidic or basic conditions, necessitating anhydrous storage .

  • Oxidation with H₂O₂ proceeds via electrophilic attack on the boronate, forming a hydroxyl group.

Functionalization at the Methylene Bridge

The CH₂ group linking pyridine and phenoxy moieties can be modified via radical or ionic pathways.

Reagent Conditions Product Yield Citations
NBS, AIBNCCl₄, reflux, 6 hrBrominated methylene derivative50%
LDA, then MelTHF, −78°C to RT, 12 hrMethylated bridge40%

Challenges:

  • Radical bromination exhibits selectivity for the benzylic position but requires strict temperature control .

  • Deprotonation with strong bases (e.g., LDA) is hindered by the pyridine’s electron-withdrawing effect .

Coordination Chemistry

The pyridine nitrogen acts as a ligand for metal centers, enabling catalytic or materials applications.

Metal Salt Conditions Complex Application Citations
Cu(OTf)₂MeCN, RT, 2 hrCu(II)-pyridine complexCatalytic oxidation
RuCl₃·3H₂OEthanol, reflux, 8 hrRu-polypyridine assemblyPhotocatalysis

Structural Analysis:

  • X-ray crystallography confirms bidentate coordination via pyridine-N and boronate-O in some complexes .

Scientific Research Applications

Medicinal Chemistry

The compound is utilized in the development of pharmaceuticals due to its ability to act as a boron-containing compound. Boron compounds are known to enhance the biological activity of drugs by facilitating interactions with biological targets.

  • Targeted Drug Delivery : The incorporation of the dioxaborolane moiety allows for selective targeting of cancer cells. Studies have shown that compounds with boron can improve the efficacy of chemotherapeutic agents by enhancing their uptake in tumor tissues .
  • Anticancer Activity : Research indicates that derivatives of this compound exhibit promising anticancer properties. For instance, studies have demonstrated that similar boron-containing compounds can induce apoptosis in cancer cells through specific signaling pathways .

Organic Synthesis

In organic synthesis, 4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxymethyl]pyridine serves as a versatile building block for the construction of complex organic molecules.

  • Cross-Coupling Reactions : The compound can be employed in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis . This application is particularly valuable in synthesizing biaryl compounds that are prevalent in pharmaceuticals.
  • Functionalization of Aromatic Compounds : The presence of the pyridine ring provides additional reactivity, allowing for further functionalization and modification of the compound to yield a variety of derivatives useful in drug discovery .

Materials Science

The unique properties of this compound extend to materials science, where it can be used to develop novel materials with enhanced characteristics.

  • Polymer Chemistry : The compound can be incorporated into polymer matrices to create materials with improved mechanical properties and thermal stability. Research has indicated that boron-containing polymers exhibit enhanced performance in various applications .
  • Nanomaterials : Its use in the synthesis of nanomaterials has been explored, particularly in creating boron-doped carbon nanostructures that exhibit unique electronic properties suitable for applications in sensors and electronic devices .

Case Studies

Study Application Findings
Study 1Anticancer ActivityDemonstrated that derivatives showed significant cytotoxicity against breast cancer cell lines through apoptosis induction .
Study 2Organic SynthesisSuccessfully utilized in Suzuki-Miyaura reactions to synthesize biaryl compounds with high yields .
Study 3Materials ScienceDeveloped boron-doped polymers that exhibited enhanced thermal stability compared to traditional polymers .

Mechanism of Action

The mechanism of action of 4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxymethyl]pyridine involves its ability to participate in various chemical reactions due to the presence of the boronic ester group and the pyridine ring. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the development of enzyme inhibitors and drug delivery systems . The pyridine ring can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and π-π interactions .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Key Structural Variations

The compound shares structural motifs with other boronic esters but differs in substituent placement and linker groups. Below is a comparative analysis:

Table 1: Structural Comparison of Selected Boronic Ester Derivatives
Compound Name Core Structure Substituents/Linkers Molecular Formula Molecular Weight CAS Number
4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxymethyl]pyridine (Target) Pyridine + phenoxymethyl + dioxaborolane Phenoxymethyl linker, no additional substituents C₁₇H₂₀BNO₂ 281.16 Not explicitly provided
4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine Pyridine + phenyl + dioxaborolane Direct phenyl linkage (no oxygen linker) C₁₇H₂₀BNO₂ 281.16 1009033-87-7
2-Ethoxy-5-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine Pyridine + dioxaborolane Ethoxy and fluoro substituents at positions 2 and 5 C₁₃H₁₉BFNO₃ 267.10 2121513-50-4
3-Cyclopropyl-4-(4-(tetramethyl-dioxaborolan-2-yl)-3-CF₃-phenoxy)furo[3,2-c]pyridine Furopyridine + phenoxy + dioxaborolane Cyclopropyl, trifluoromethyl, and furan ring C₂₃H₂₄BF₃NO₄ 454.25 Not provided

Physicochemical Properties

  • Solubility: The phenoxymethyl linker in the target compound enhances solubility in polar solvents (e.g., DMF, DMSO) compared to direct phenyl-linked analogs like , which exhibit higher hydrophobicity.
Table 2: Reaction Yields and Conditions
Compound Key Reaction Steps Yield (%) Catalytic System Reference
Target Suzuki coupling of bromomethylphenoxypyridine ~70* Pd(PPh₃)₄, K₂CO₃, DMF Estimated
Direct aryl boronation of 4-bromopyridine 75–85 Pd(dppf)Cl₂, KOAc, dioxane
Sequential fluorination and ethoxylation 60–70 Pd(OAc)₂, SPhos, CsF

*Estimated based on analogous reactions in .

Biological Activity

4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxymethyl]pyridine (CAS No. 2096994-90-8) is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

  • Molecular Formula : C16H22BNO3
  • Molecular Weight : 311.2 g/mol
  • Structure : The compound features a pyridine ring substituted with a phenoxy group that is further substituted with a tetramethyl-1,3,2-dioxaborolane moiety, which may influence its solubility and reactivity.

Biological Activity Summary

Activity Type Description References
AntimicrobialPotential activity against bacterial and fungal pathogens.
CytotoxicityInduces cell death in cancer cell lines; mechanism may involve DNA interaction.
Enzyme InhibitionInhibits specific enzyme activities related to cancer progression.

Case Study 1: Anticancer Activity

In vitro studies have indicated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, research has shown that boron-containing compounds can induce apoptosis in breast cancer cells through the activation of caspase pathways and modulation of p53 activity .

Case Study 2: Antimicrobial Properties

A study evaluating the antimicrobial properties of boron-containing compounds found that they possess broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The mechanism was suggested to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Case Study 3: Enzyme Modulation

Research into similar dioxaborolane derivatives revealed their potential as inhibitors of key enzymes involved in tumor growth and metastasis. These findings suggest that this compound may also exert similar effects by modulating enzyme activity critical for cancer progression .

Q & A

Q. What synthetic methodologies are most effective for preparing 4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxymethyl]pyridine, and how can reaction yields be optimized?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling or boronic esterification. For example, describes a protocol for analogous boronic esters using palladium catalysts and pinacol borane under inert conditions, achieving a 63% yield. Key parameters include:

  • Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for coupling reactions .
  • Temperature : Reactions often proceed at 80–100°C in 1,4-dioxane or THF .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate) is standard, but recrystallization may improve purity .

Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • ¹H/¹³C NMR : Aromatic protons in pyridine (δ ~8.5 ppm) and phenoxymethyl groups (δ ~4.5 ppm for CH₂) are diagnostic. Boron-containing peaks may appear as quartets in ¹¹B NMR .
  • Mass spectrometry (HRMS) : Accurate mass analysis confirms molecular formula (e.g., C₁₉H₂₃BNO₃) .
  • X-ray crystallography : Single-crystal analysis (e.g., using SHELXL ) resolves stereochemistry and bond angles, critical for verifying the boronic ester moiety .

Advanced Research Questions

Q. How does the steric and electronic environment of the tetramethyl-dioxaborolane group influence reactivity in cross-coupling reactions?

The tetramethyl-dioxaborolane group enhances stability and solubility in organic solvents, but steric hindrance from methyl groups can reduce coupling efficiency. Comparative studies in and show that bulkier boronic esters require longer reaction times or higher catalyst loadings. Computational modeling (DFT) can predict reactivity by analyzing LUMO energy levels and steric maps of the boronic ester .

Q. What strategies mitigate hydrolysis of the boronic ester moiety during aqueous workup or storage?

  • Lyophilization : Store the compound under argon at –20°C to minimize moisture exposure .
  • Stabilizers : Additives like 2,6-lutidine or BHT (butylated hydroxytoluene) reduce hydrolysis in solution .
  • Alternative protecting groups : Compare with pinacol boronate analogs (e.g., 1,2-diols) for improved stability .

Q. How can this compound serve as a precursor in drug discovery, particularly for kinase inhibitors or PET tracers?

The pyridine scaffold and boronic ester are versatile handles for late-stage functionalization. For example:

  • Kinase inhibitors : Suzuki coupling with heteroaryl halides introduces pharmacophores (e.g., uses similar boronic esters in antimalarial quinolones) .
  • PET tracers : Isotopic labeling (¹⁸F or ¹¹C) at the methyl or pyridine positions enables imaging applications .

Methodological Challenges and Solutions

Q. How should researchers address discrepancies in reported yields for this compound across different studies?

  • Reproducibility checks : Verify catalyst purity (e.g., Pd sources in vs. 8) and solvent dryness .
  • Byproduct analysis : Use LC-MS to identify common side products (e.g., deborylated intermediates or homocoupled dimers) .
  • Scale-up adjustments : Microwaves or flow chemistry may improve consistency in larger batches .

Q. What computational tools are recommended for predicting reaction pathways involving this boronic ester?

  • Gaussian or ORCA : Perform DFT calculations to model transition states in cross-coupling reactions .
  • AutoDock Vina : Screen binding affinity if the compound is used in biochemical assays .

Critical Analysis of Contradictory Evidence

  • Catalyst efficiency : reports 63% yield with Pd(PPh₃)₄, while achieves 20% with PdCl₂(dppf). This discrepancy may arise from substrate-specific electronic effects or ligand steric bulk .
  • Storage conditions : recommends lyophilization, whereas emphasizes argon storage. Context matters: lyophilization suits solid-state storage, while argon is better for solutions .

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